

# Danicopan (ALXN2040) for Geographic Atrophy: Scientific Overview

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Danicopan

CAS No.: 1903768-17-1

Cat. No.: S524982

[Get Quote](#)

**Danicopan** is an investigational, first-in-class, oral inhibitor of factor D, a serine protease that is essential for the activation and amplification of the complement alternative pathway (AP) [1] [2]. The hyperactivation of the complement AP is strongly implicated in the pathogenesis of Age-related Macular Degeneration (AMD) and the progression of GA [1]. By selectively inhibiting factor D, **danicopan** blocks the central amplification loop of the complement cascade, thereby suppressing the formation of key effector molecules (C3a, C5a, and the membrane attack complex, C5b-9) that drive inflammation, cellular damage, and eventual cell death in the retinal pigment epithelium (RPE) and choriocapillaris [1].

## Clinical Trial Snapshot & Status

A Phase 2 clinical trial (NCT05019521) was initiated to evaluate **danicopan** in patients with GA secondary to AMD. The key design elements and critical status update are summarized below [3] [4].

**Table 1: Clinical Trial Design for NCT05019521**

| Aspect         | Details                                                                                                        |
|----------------|----------------------------------------------------------------------------------------------------------------|
| Official Title | A Study of Danicopan in Participants With Geographic Atrophy Secondary to Age-Related Macular Degeneration [3] |

| Aspect                 | Details                                                                                                                                                                              |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT ID                 | NCT05019521 [3]                                                                                                                                                                      |
| Sponsor                | Alexion Pharmaceuticals, Inc. [4]                                                                                                                                                    |
| Phase                  | Phase 2 [3]                                                                                                                                                                          |
| Study Design           | Randomized, Quadruple-Masked, Placebo-Controlled, Parallel-Assignment [4]                                                                                                            |
| Planned Enrollment     | 365 participants [4]                                                                                                                                                                 |
| Key Eligibility        | Age $\geq 60$ years; GA secondary to AMD in at least one eye; entire GA lesion $>1 \mu\text{m}$ outside the foveal center; vaccinated against <i>Neisseria meningitidis</i> [3] [4]. |
| Treatment Regimens     | Danicopan (100 mg BID, 200 mg BID, 400 mg QD) or matching placebo for a 104-week masked treatment period [4].                                                                        |
| Primary Purpose        | Treatment [4]                                                                                                                                                                        |
| Key Exclusion Criteria | Prior intravitreal anti-VEGF, stem cell, or gene therapy for eye conditions; known complement deficiency; active ocular diseases confounding outcomes [3] [5].                       |

**Important Status Update:** This clinical trial has been **terminated** [4]. While the detailed reasons for termination are not provided in the search results, this status indicates the study was stopped prematurely and is no longer enrolling or treating participants.

## Preclinical Pharmacokinetics & Ocular Distribution

A foundational study investigated the ocular tissue distribution of **danicopan** after oral administration in pigmented and albino animal models, providing critical evidence for its potential use in GA [1].

### Key Findings [1]:

- **Blood-Retina Barrier Penetration:** **Danicopan**, a small molecule, readily crosses the blood-retina barrier, reaching the posterior segment of the eye after oral dosing.

- **Melanin Binding:** The drug binds reversibly to melanin in pigmented ocular tissues (e.g., RPE and choroid).
- **Sustained Ocular Exposure:** This melanin-binding creates a drug depot, leading to higher and more sustained exposure in melanin-containing tissues and the neural retina compared to plasma after repeated dosing.

**Table 2: Key Ocular Pharmacokinetic Parameters of Danicopan in Pigmented Rabbits**

| Tissue          | Exposure Multiple vs. Plasma (Single Dose) | Exposure Multiple vs. Plasma (Multiple Dose) | C <sub>max</sub> | AUC              | C <sub>max</sub> | AUC     | Neural Retina |
|-----------------|--------------------------------------------|----------------------------------------------|------------------|------------------|------------------|---------|---------------|
| Choroid/BrM/RPE | 2.9-fold higher                            | 23.8-fold higher                             | 5.8-fold higher  | 62.7-fold higher | Similar          | Similar | Not Specified |

Abbreviations: AUC: Area under the curve; BrM: Bruch's membrane; C<sub>max</sub>: Maximum concentration; RPE: Retinal pigment epithelium.

The following diagram illustrates the complement alternative pathway and the mechanism of action of **danicopan**.



[Click to download full resolution via product page](#)

## Experimental Protocol: Ocular PK in Preclinical Models

The following methodology is adapted from the foundational pharmacokinetic study [1].

**1. Objective:** To determine the tissue distribution, pharmacokinetics, and melanin-binding properties of **danicopan** in the posterior segment of the eye after oral administration.

**2. Test Systems:**

- **Animals:** Pigmented (Long-Evans rats, Dutch Belted rabbits) and albino (Wistar Han rats, New Zealand White rabbits) models.
- **Compound:** [<sup>14</sup>C]-labeled **danicopan** (for quantitative whole-body autoradiography) and unlabeled **danicopan**.

### 3. Dosing and Formulation:

- **Formulation:** Compound suspended in 60:36.3:3.7 (v:v:v) polyethylene glycol 400:saline:dimethyl sulfoxide.
- **Dosing:** Single or multiple oral doses administered; a representative dose was 20 mg/kg for rats.

### 4. Tissue Collection and Analysis:

- **Quantitative Whole-Body Autoradiography (QWBA):** Rats were euthanized at pre-defined time points (1 h to 672 h post-dose). Frozen carcasses were sectioned, and drug-derived radioactivity was visualized and quantified using a [<sup>14</sup>C]-sensitive phosphor-imaging system [1].
- **Ocular Tissue Dissection and Bioanalysis:** Rabbits were euthanized at various time points. Ocular tissues (neural retina, choroid/Bruch's membrane/RPE) and plasma were collected. Drug concentrations in these matrices were determined using validated bioanalytical methods (e.g., LC-MS/MS) [1].
- **In Vitro Melanin Binding:** The binding affinity of **danicopan** to melanin was characterized using established *in vitro* assays [1].

### 5. Data Analysis:

- Standard non-compartmental pharmacokinetic analysis to determine parameters like C<sub>max</sub>, T<sub>max</sub>, and AUC.
- Calculation of tissue-to-plasma exposure ratios to assess drug distribution and accumulation.

The experimental workflow for this preclinical protocol is summarized below.

## Preclinical Ocular PK Study Workflow



[Click to download full resolution via product page](#)

## Research Implications and Future Directions

Despite the termination of its dedicated GA trial, **danicopan**'s profile offers valuable insights for ophthalmic drug development:

- **Oral Administration:** An effective oral therapy could significantly reduce the treatment burden associated with frequent intravitreal injections, potentially improving patient compliance and quality of life [1] [2].
- **Bilateral Treatment:** As GA often affects both eyes, systemic administration via an oral pill provides simultaneous therapeutic coverage to both eyes [1].
- **Melanin-Binding as a Strategy:** The property of reversible melanin binding to achieve sustained drug release in target tissues is a promising strategy for other posterior segment diseases [1].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Danicopan, an Oral Complement Factor D Inhibitor, Exhibits ... [pmc.ncbi.nlm.nih.gov]
2. New Drugs Show Promise for Treating Geographic Atrophy [brightfocus.org]
3. A Study of Danicopan in Participants With Geographic ... [mayo.edu]
4. A Study of Danicopan in Participants With Geographic Atrophy ... [ctv.veeva.com]
5. A Study of Danicopan in Participants With Geographic ... [umiamihealth.org]

To cite this document: Smolecule. [Danicopan (ALXN2040) for Geographic Atrophy: Scientific Overview]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b524982#danicopan-geographic-atrophy-amd-research-applications>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)